molecular formula C21H25NO2 B2595691 trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid CAS No. 102390-36-3

trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid

Cat. No. B2595691
CAS RN: 102390-36-3
M. Wt: 323.436
InChI Key: BQCQUSWZXHRQBW-MXVIHJGJSA-N
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Description

“trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid” is a compound with the CAS Number: 102390-36-3 . It has a molecular weight of 323.44 . It is a solid substance that is stored in a refrigerator . The compound is also known as a zwitterionic buffering agent.


Molecular Structure Analysis

The IUPAC name for this compound is (1r,4r)-4-(dibenzylamino)cyclohexane-1-carboxylic acid . The InChI code for this compound is 1S/C21H25NO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,24)/t19-,20- . This information can be used to understand the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator to maintain its stability .

Scientific Research Applications

Muconic Acid as a Platform Chemical

Muconic Acid Isomers as Platform Chemicals and Monomers in the Bio-based Economy : Muconic acid, a dicarboxylic acid with conjugated double bonds, is emerging as a valuable starting material for synthesizing a variety of value-added products, including specialty polymers. This review systematically overviews the production, synthesis routes, and valorization of muconic acid isomers, highlighting their potential as monomers for producing specialty polymers (Khalil et al., 2020).

Tranexamic Acid in Therapeutic Applications

Tranexamic Acid : Tranexamic acid is a synthetic derivative of the amino acid lysine, used as an antifibrinolytic agent by blocking the interaction of plasminogen with fibrin, preventing fibrin clot dissolution. Its application spans from reducing perioperative blood loss in various surgical procedures to treating gynecological bleeding disorders, highlighting its versatility and effectiveness across multiple therapeutic areas (McCormack, 2012).

Environmental Impacts on Male Fertility

Environmental Pollutants and Male Infertility : This review discusses the effects of Bisphenol A, nonylphenol, and phthalates, chemicals found in plastics, on mammalian spermatogenesis. It proposes a molecular model to explain germ cell apoptosis induced by these endocrine disruptors, emphasizing the need for understanding their effects on reproductive health (Lagos-Cabré & Moreno, 2012).

Biomaterials and Hybrid Materials

PDMS-urethanesil Hybrid Multifunctional Materials : This review focuses on the use of CO2 in the synthesis of non-isocyanate polyurethanes (NIPUs) and their hybrid variants, urethanesils, through sol-gel chemistry. The versatile PDMS-urethanesil materials are highlighted for their potential applications, including antimicrobial and anticorrosion properties, offering insights into the development of new materials (Günther et al., 2020).

Heterocyclic Compound Synthesis

The Chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones : This review discusses the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives as a building block for synthesizing various heterocyclic compounds. It showcases the compound's significance in generating versatile cynomethylene dyes from a range of precursors, opening avenues for future transformations and applications in dye synthesis (Gomaa & Ali, 2020).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

4-(dibenzylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCQUSWZXHRQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid

Synthesis routes and methods

Procedure details

To a 250 mL flask, ethyl 4-(dibenzylamino)cyclohexanecarboxylate (7.2 g, 20.5 mmol) and a solution of conc. H2SO4 (7.64 mL, 143 mmol) in water (80 mL) were added. The reaction mixture was stirred at about 90° C. for about 18 h, cooled to about 5° C. and the pH was adjusted to about 7 with the addition of 50% aqueous NaOH. The aqueous solution was extracted with ether (300 mL). The organic layer was dried over anhydrous Na2SO4, filtered and washed with ether. The filtrate was concd under reduced pressure to give 4-(dibenzylamino)cyclohexanecarboxylic acid (5.6 g, 85%) as a solid: LC/MS (Table 1, Method b) Rt=1.65 min; MS m/z: 324 (M+H)+.
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.64 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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